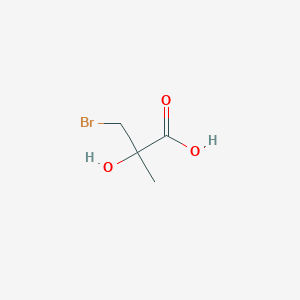

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid

Description

Properties

IUPAC Name |

(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJAYXGUOOININ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CBr)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid chemical properties

An In-depth Technical Guide to (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a trifunctional chiral building block of significant interest to researchers in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a carboxylic acid, a tertiary alcohol, and a primary alkyl bromide, all centered around a stereodefined quaternary carbon. This unique arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical and physical properties, proven synthetic methodologies, key reactive pathways, and its notable application in the development of pharmaceutical agents.

Physicochemical and Spectroscopic Properties

The accurate characterization of a chemical entity is fundamental to its successful application. This compound is a white solid at room temperature, typically stored under refrigeration (2-8°C) to ensure long-term stability.[1] Key physical and chemical properties are summarized in Table 1.

It is critical for researchers to note the discrepancies in reported values for melting point and specific optical rotation in the literature. These variations may arise from differences in sample purity or the conditions under which the measurements were taken (e.g., solvent, concentration).

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 106089-20-7 | [2][3] |

| Molecular Formula | C₄H₇BrO₃ | [2][3][4] |

| Molecular Weight | 183.00 g/mol | [2][3][5] |

| Appearance | White to Pale Yellow Solid | [6] |

| Melting Point | 98–100°C | [7] |

| 113-114°C | [6] | |

| Solubility | 25 g/L in Water (20°C) | [7] |

| pKa (Predicted) | ~2.5 | [7] |

| 3.39 ± 0.16 | [6] | |

| Specific Optical Rotation | +12.5° (c=1, H₂O) | [7] |

| [α]/D -11.5 ± 1.5° (c=2.6, Methanol) | [6] |

Spectroscopic analysis provides the structural fingerprint of the molecule. The following data (Table 2) are essential for its identification and quality control.

Table 2: Spectroscopic Data

| Technique | Data (Solvent: D₂O) | Interpretation | Source |

| ¹H NMR (400 MHz) | δ 1.45 (s, 3H), δ 3.20 (d, 2H) | Singlet corresponds to the C2-methyl protons. Doublet corresponds to the diastereotopic C3-bromomethyl protons. The C2-OH and COOH protons are typically exchanged in D₂O. | [7] |

| ¹³C NMR | δ 23.1, δ 45.8, δ 72.5, δ 178.2 | Signals correspond to the methyl carbon (CH₃), bromomethyl carbon (CH₂Br), quaternary alcohol carbon (C-OH), and the carboxylic acid carbon (COOH), respectively. | [7] |

| IR Spectroscopy | ~3200 cm⁻¹ (broad), ~1700 cm⁻¹, ~650 cm⁻¹ | Broad O-H stretch from the alcohol and carboxylic acid. Sharp C=O stretch from the carboxylic acid. C-Br stretch. | [7] |

Synthesis and Stereochemical Control

The primary challenge in synthesizing this molecule is the stereoselective installation of the bromine atom. The most effective reported method is the enantioselective bromination of the prochiral starting material, 2-hydroxy-2-methylpropanoic acid.

Causality of Experimental Choice

Direct bromination of the starting material without a chiral influence would result in a racemic mixture of (R) and (S) enantiomers. To achieve the desired (S) configuration, a chiral catalyst is required. Chiral Lewis acids, such as those derived from BINOL (1,1'-Bi-2-naphthol), are employed to create a chiral environment around the substrate.[4][7] This environment sterically directs the incoming bromine electrophile to one face of the molecule, leading to a high enantiomeric excess (ee) of the desired (S)-enantiomer.[4]

Experimental Protocol: Enantioselective Bromination

This protocol is a representative synthesis based on established methodologies.[4][7] Researchers should consult primary literature and perform appropriate risk assessments before implementation.

-

Catalyst Preparation: In a flame-dried, nitrogen-purged flask, prepare the chiral Lewis acid catalyst (e.g., Zn(OAc)₂ with (R)-BINOL) in an appropriate anhydrous solvent according to literature procedures.

-

Reaction Setup: To a separate reaction vessel under a nitrogen atmosphere, add 2-hydroxy-2-methylpropanoic acid and a suitable solvent such as acetic acid.

-

Catalyst Addition: Add the prepared chiral catalyst solution to the reaction vessel.

-

Cooling: Cool the mixture to 0–5°C using an ice bath. This is crucial to control the reaction rate and enhance selectivity.

-

Bromination: Slowly add a solution of bromine (Br₂) in acetic acid dropwise over 4–6 hours. The reaction should be monitored for completion by a suitable technique (e.g., TLC, LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the mixture by pouring it into a beaker of ice water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine to remove residual water and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a polar solvent system, such as an ethanol/water mixture, to yield enantiomerically enriched this compound.[7]

-

Validation: Confirm the structure and purity using the spectroscopic methods outlined in Table 2. Enantiomeric purity should be determined via chiral HPLC or by measuring the specific optical rotation and comparing it to literature values.[4]

Synthesis Workflow Diagram

Caption: Workflow for the enantioselective synthesis.

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

-

Primary Alkyl Bromide: The C-Br bond is the most reactive site for nucleophilic substitution. As a primary bromide, it is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, thiols, cyanides, azides). This reaction is the cornerstone of its use as a building block, allowing for the covalent attachment of this chiral fragment to other molecules. The Sₙ2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group; however, since the substitution occurs at C3, which is not the chiral center, the stereochemistry at C2 is preserved.

-

Tertiary Hydroxyl Group: The tertiary alcohol can undergo oxidation to a ketone under specific conditions, although this can be challenging without affecting other parts of the molecule. More commonly, it can be protected (e.g., as a silyl ether) if it interferes with subsequent reactions, or it can be involved in intramolecular cyclizations.

-

Carboxylic Acid Group: The carboxylic acid provides a handle for forming esters, amides, or acid chlorides. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Caption: Key reaction pathways of the title compound.

Application in Drug Development: Synthesis of Bicalutamide

A prominent application of this chiral synthon is as an intermediate in the synthesis of nonsteroidal antiandrogens, such as Bicalutamide (formerly ICI 176334), which is used in the treatment of prostate cancer.[8] The synthesis leverages the Sₙ2 reactivity of the molecule's primary bromide.

In a key step, the this compound is converted to an amide with 3'-(trifluoromethyl)-4'-cyanoaniline. The resulting intermediate then undergoes an Sₙ2 reaction where the bromide is displaced by the thiolate of 4-fluorothiophenol. This step critically sets the stereochemistry of the final drug molecule, which is essential for its biological activity.

Caption: Role in the synthesis of a Bicalutamide analogue.

Safety and Handling

This compound is classified as a corrosive substance. Safety data sheets indicate it causes severe skin burns and eye damage (H314, GHS05).[1][7] Some sources may classify it as an irritant (H315, H319); however, given the potential for severe damage, it must be handled with the highest degree of caution.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[1]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. In case of skin contact, take off immediately all contaminated clothing and rinse skin with water. Seek immediate medical attention in all cases of exposure.

Conclusion

This compound is a powerful and versatile chiral building block. Its well-defined stereochemistry and three distinct functional groups provide a robust platform for the asymmetric synthesis of complex molecules. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, enables researchers and drug development professionals to effectively harness its potential in creating novel chemical entities with significant biological and pharmaceutical applications.

References

-

Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. [Link]

-

The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. [Link]

-

(2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 - PubChem. [Link]

-

This compound - Georganics. [Link]

-

Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water - UBC Library Open Collections. [Link]

-

ICI 176334: a novel non-steroidal, peripherally selective antiandrogen - PubMed. [Link]

- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google P

-

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid - ChemBK. [Link]

-

Alpha Halogenation of Carboxylic Acids - Chemistry Steps. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. caslab.com [caslab.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 106089-20-7 [amp.chemicalbook.com]

- 7. 3-Bromo-2-hydroxy-2-methylpropanoic acid () for sale [vulcanchem.com]

- 8. ICI 176,334: a novel non-steroidal, peripherally selective antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid CAS number 106089-20-7

An In-Depth Technical Guide to (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid (CAS: 106089-20-7)

Introduction

This compound is a sophisticated chiral building block of significant value in synthetic organic and medicinal chemistry.[1] Its structure, featuring a stereodefined quaternary carbon bearing hydroxyl, carboxyl, and bromomethyl groups, makes it a highly versatile precursor for the synthesis of enantiomerically pure compounds.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this reagent. We will delve into its physicochemical properties, robust analytical characterization methods, enantioselective synthesis protocols, and key applications, with a particular focus on its role in pharmaceutical development. The causality behind experimental choices and safety protocols will be explained to ensure both scientific integrity and operational safety.

Physicochemical Properties and Structural Characterization

The utility of this compound stems from its unique trifunctional nature and fixed stereochemistry. The presence of a carboxylic acid, a tertiary alcohol, and a primary alkyl bromide allows for a wide range of selective chemical transformations.[1]

| Property | Value | Source |

| CAS Number | 106089-20-7 | [2][3][4] |

| Molecular Formula | C₄H₇BrO₃ | [2][3][4] |

| Molecular Weight | 183.00 g/mol | [3][5] |

| Appearance | White Solid | [4][6] |

| IUPAC Name | This compound | [7] |

| Synonyms | (S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid | [3][4] |

| Storage Temperature | 2-8°C | [7] |

Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the compound. The following spectroscopic techniques are critical.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the methyl protons, the diastereotopic protons of the bromomethyl (-CH₂Br) group, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The proximity of electronegative atoms (Br, O) results in a downfield shift for adjacent protons.

-

¹³C NMR : Key resonances include the quaternary chiral carbon, the methyl carbon, the bromomethyl carbon, and the carboxyl carbon. Their chemical shifts provide a definitive fingerprint of the carbon skeleton.

-

-

Infrared (IR) Spectroscopy : This technique is crucial for confirming the presence of the key functional groups. A broad absorption band around 3200 cm⁻¹ indicates the O-H stretch of the hydroxyl and carboxylic acid groups, while a sharp, strong peak near 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[1]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. A key diagnostic feature is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.[1]

Enantiomeric Purity Assessment

For a chiral building block, confirming enantiomeric purity is paramount. The primary technique for this is Chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Enantiomeric Excess (ee) Determination via Chiral HPLC

-

Column Selection : Utilize a chiral stationary phase (CSP), typically based on cellulose or amylose derivatives, which can differentiate between the two enantiomers.

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable mobile phase solvent.

-

Method Development : An isocratic mobile phase, often a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA), is commonly employed. The flow rate is optimized to achieve good separation.

-

Analysis : Inject the sample and monitor the elution profile using a UV detector. The (2S) and (2R) enantiomers will have different retention times.

-

Quantification : The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

Enantioselective Synthesis and Purification

The industrial and laboratory synthesis of this compound relies on stereoselective methods to avoid the formation of the unwanted (2R)-enantiomer.

Principles of Enantioselective Synthesis

The most common approach is the stereoselective bromination of a prochiral precursor like 2-hydroxy-2-methylpropanoic acid.[1] The core challenge is to control the facial selectivity of the electrophilic attack by bromine. This is achieved by using a chiral catalyst system. A widely reported method involves a chiral Lewis acid, such as a complex of Zinc(II) acetate with a chiral ligand like (R)-BINOL.[1] The chiral catalyst creates a diastereomeric transition state that favors the formation of the (2S)-enantiomer, leading to a product with high enantiomeric excess (85-92% ee has been reported).[1]

Detailed Laboratory Protocol: Enantioselective Bromination

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Catalyst Preparation : In a flame-dried, inert atmosphere (e.g., Argon) flask, dissolve the chiral ligand (e.g., (R)-BINOL) and the Lewis acid (e.g., Zn(OAc)₂) in a suitable anhydrous solvent. Stir until the complex forms.

-

Reaction Setup : Cool the catalyst solution to the desired temperature (e.g., 0-5°C).

-

Substrate Addition : Add the starting material, 2-hydroxy-2-methylpropanoic acid, to the reaction mixture.

-

Bromination : Slowly add a solution of bromine (Br₂) in a solvent like acetic acid dropwise over several hours, maintaining the reaction temperature. The slow addition is critical to control the reaction rate and prevent side reactions.

-

Quenching and Work-up : After the reaction is complete (monitored by TLC or LC-MS), quench the excess bromine with a reducing agent (e.g., sodium thiosulfate solution).

-

Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is often a mixture of the desired enantiomer and minor impurities. Recrystallization is a highly effective method for both chemical and enantiomeric purification. Dissolving the crude solid in a minimum amount of a hot polar solvent system (e.g., ethanol/water mixtures) and allowing it to cool slowly often leads to the crystallization of the enantiomerically enriched product.[1]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups, which can be addressed selectively.

-

Carboxylic Acid : Can be converted to esters, amides, or reduced to an alcohol.

-

Tertiary Alcohol : Can be protected or oxidized under specific conditions.

-

Primary Bromide : A potent electrophilic site, ideal for nucleophilic substitution (Sₙ2) reactions with amines, thiols, or hydroxides to build more complex molecular architectures.[1]

Case Study: Intermediate for Nonsteroidal Antiandrogens

This compound is a documented intermediate in the synthesis of nonsteroidal antiandrogens, such as ICI 176,334, which have been investigated for the treatment of prostate cancer.[1] The molecule provides the crucial chiral core onto which other functionalities are built. In a typical synthetic route, the bromine atom is displaced by a substituted phenol or aniline via a nucleophilic substitution reaction, directly incorporating the chiral hydroxy acid moiety into the target structure.

Emerging Research Applications

Beyond its established role, research has explored other biological activities. For instance, studies have indicated that the compound possesses antibiofilm activity, suggesting potential applications in developing agents to combat bacterial resistance.[1] This highlights its potential as a lead compound or scaffold for new therapeutic areas.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[8] |

Handling and Personal Protective Equipment (PPE) :

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[8]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[8]

-

Avoid all direct contact with the skin, eyes, and clothing.[8]

-

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

Storage and Incompatibilities :

-

Store in a cool, dry, and well-ventilated area designated for corrosive materials.[8] The recommended storage temperature is between 2-8°C.[7]

-

Keep the container tightly closed when not in use.[8]

-

Store away from incompatible materials, which include strong oxidizing agents, strong bases, and strong reducing agents.[8]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of complex, stereochemically pure molecules. Its well-defined structure, predictable reactivity, and established synthetic routes make it an invaluable asset for researchers in drug discovery and process development. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential safely and effectively.

References

- This compound - Benchchem.

- CAS 106089-20-7: this compound.

- SAFETY D

- (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98% - Sigma-Aldrich.

- Chemical Name : (2S)

- This compound - Georganics.

- 3-Bromo-2-hydroxy-2-methylpropanoic acid () for sale - Vulcanchem.

- This compound suppliers USA.

- This compound | CAS 106089-20-7 | SCBT.

- (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | CymitQuimica.

- Cas 106089-20-7,this compound | lookchem.

- (S) -3-Bromo-2-Hydroxy-2-Methylpropanoic Acid | GNT-ST-06837.

- (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7.

- (R)-3-Bromo-2-hydroxy-2-methylpropionic acid - DIARY directory.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. caslab.com [caslab.com]

- 6. This compound suppliers USA [americanchemicalsuppliers.com]

- 7. (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7 [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (S)-3-bromo-2-hydroxy-2-methylpropionic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (S)-3-bromo-2-hydroxy-2-methylpropionic acid, a chiral building block of significant interest in pharmaceutical and chemical research. The document details its chemical and physical properties, provides an in-depth look at its synthesis, and explores its applications in drug development and as a bioactive agent. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug discovery, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction

(S)-3-bromo-2-hydroxy-2-methylpropionic acid is a halogenated α-hydroxy acid characterized by a chiral center at the C2 position. Its unique trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a bromine atom, makes it a highly versatile intermediate in organic synthesis. The stereochemistry of this compound is crucial, as the (S)-enantiomer is often the desired precursor for the synthesis of enantiomerically pure pharmaceuticals, where biological activity is highly dependent on the three-dimensional arrangement of atoms.

This guide will delve into the critical aspects of (S)-3-bromo-2-hydroxy-2-methylpropionic acid, beginning with its fundamental chemical and physical characteristics. A significant portion of this document is dedicated to its synthesis, with a focus on enantioselective methods that are paramount for its application in drug development. The causality behind the selection of specific reagents and reaction conditions will be explained to provide a deeper understanding of the synthetic process. Furthermore, we will explore its established role as a key intermediate in the synthesis of nonsteroidal antiandrogens and discuss its potential as an antimicrobial and anticancer agent, supported by available scientific data.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of (S)-3-bromo-2-hydroxy-2-methylpropionic acid is essential for its handling, storage, and application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 183.00 g/mol | |

| Chemical Formula | C₄H₇BrO₃ | |

| CAS Number | 106089-20-7 | |

| Appearance | White to pale yellow powder/solid | [1] |

| Melting Point | 113-114 °C | [1] |

| Boiling Point | 294.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.831 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Practically insoluble in water; Slightly soluble in chloroform and methanol; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very soluble in N,N-Dimethylformamide. | [1][2] |

| Optical Activity | [α]/D -11.5 ± 1.5°, c = 2.6 in methanol | |

| pKa | 3.39 ± 0.16 (Predicted) | [1] |

Structure:

Caption: Chemical structure of (S)-3-bromo-2-hydroxy-2-methylpropionic acid.

Synthesis and Manufacturing

The synthesis of (S)-3-bromo-2-hydroxy-2-methylpropionic acid with high enantiomeric purity is a critical step for its use in pharmaceutical applications. The most common approach involves the electrophilic bromination of 2-hydroxy-2-methylpropanoic acid, followed by resolution of the resulting racemic mixture or, more efficiently, through direct enantioselective bromination.

General Synthetic Approach: Electrophilic Bromination

The foundational reaction for the synthesis is the electrophilic substitution of a proton on the methyl group of 2-hydroxy-2-methylpropanoic acid with a bromine atom. This reaction is typically carried out using bromine (Br₂) in a suitable solvent like acetic acid.

Enantioselective Synthesis Protocol

Achieving the desired (S)-enantiomer with high enantiomeric excess (ee) is paramount. This can be accomplished through chiral induction using a chiral Lewis acid catalyst during the bromination step.

Experimental Protocol: Enantioselective Bromination

-

Reaction Setup: To a solution of 2-hydroxy-2-methylpropanoic acid in acetic acid, add a chiral Lewis acid catalyst, such as a complex of Zn(OAc)₂ with (R)-BINOL. The choice of an (R)-configured chiral ligand is crucial for directing the stereochemistry to the desired (S)-product. The catalyst creates a chiral environment around the substrate, favoring the approach of the brominating agent from one face of the molecule.

-

Bromination: Cool the reaction mixture to 0-5 °C. This lower temperature is critical to enhance the selectivity of the reaction and minimize the formation of byproducts. Slowly add a solution of bromine (Br₂) in acetic acid to the reaction mixture over a period of 4-6 hours. The slow addition helps to control the reaction rate and maintain the low temperature.

-

Quenching and Work-up: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: The crude product can be purified by recrystallization to obtain (S)-3-bromo-2-hydroxy-2-methylpropionic acid with high enantiomeric purity.

Caption: Workflow for the enantioselective synthesis of the target compound.

Applications in Research and Drug Development

The unique structural features of (S)-3-bromo-2-hydroxy-2-methylpropionic acid make it a valuable tool in several areas of chemical and pharmaceutical research.

Chiral Building Block in Pharmaceutical Synthesis

The primary application of this compound is as a chiral building block for the synthesis of complex, enantiomerically pure molecules. Its defined stereochemistry is transferred to the final product, which is often a critical determinant of its pharmacological activity.

A notable example is its use as a key intermediate in the synthesis of the nonsteroidal antiandrogen ICI 176,334 .[3] Nonsteroidal antiandrogens are a class of drugs used in the treatment of prostate cancer. The synthesis of these drugs requires precise control of stereochemistry to ensure selective binding to the androgen receptor and to minimize off-target effects.

Potential Biological Activities

Recent research has indicated that (S)-3-bromo-2-hydroxy-2-methylpropionic acid and its derivatives may possess intrinsic biological activities, opening up new avenues for their application.

Studies have shown that (S)-3-bromo-2-hydroxy-2-methylpropionic acid exhibits antimicrobial properties, particularly against Gram-positive bacteria.[3] The minimum inhibitory concentrations (MICs) have been reported for several bacterial strains, as shown in the table below.

| Bacterial Strain | MIC (mg/mL) |

| Staphylococcus aureus | 0.125 |

| Listeria monocytogenes | 0.0625 |

| Escherichia coli | >2.0 |

The mechanism of its antimicrobial action is thought to involve the disruption of the bacterial cell membrane and the inhibition of key enzymes involved in fatty acid biosynthesis.[4] The lipophilicity imparted by the bromo and methyl groups, combined with the acidic nature of the carboxylic acid, likely contributes to its ability to interact with and disrupt the bacterial cell envelope.

While direct evidence for the anticancer activity of (S)-3-bromo-2-hydroxy-2-methylpropionic acid is still emerging, research on structurally related bromo- and hydroxy-substituted organic acids suggests potential in this area.[3] The presence of the bromine atom can enhance the cytotoxic and pro-apoptotic effects of small molecules. Further investigation into the efficacy of (S)-3-bromo-2-hydroxy-2-methylpropionic acid against various cancer cell lines is warranted to explore this potential application.

Experimental Protocols: A Practical Guide

To facilitate the use of (S)-3-bromo-2-hydroxy-2-methylpropionic acid in research, this section provides a detailed protocol for a common application.

Protocol: Synthesis of a Derivative via Nucleophilic Substitution

This protocol describes the substitution of the bromine atom with a nucleophile, a common transformation to create derivatives for further study or as part of a larger synthetic scheme.

-

Reaction Setup: Dissolve (S)-3-bromo-2-hydroxy-2-methylpropionic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

-

Addition of Nucleophile: Add the desired nucleophile to the solution. Examples of nucleophiles include sodium azide (NaN₃) to introduce an azido group, or an amine (R-NH₂) to form an amino acid derivative. The choice of nucleophile will dictate the nature of the resulting product.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific nucleophile and solvent used, typically between 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Caption: Generalized workflow for the synthesis of derivatives.

Conclusion

(S)-3-bromo-2-hydroxy-2-methylpropionic acid is a valuable and versatile chiral compound with significant applications in organic synthesis and drug development. Its well-defined stereochemistry and multiple functional groups make it an ideal starting material for the enantioselective synthesis of complex pharmaceutical agents. Furthermore, its emerging biological activities, including antimicrobial and potential anticancer properties, suggest that its utility may extend beyond its role as a synthetic intermediate. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this important molecule in their work.

References

-

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid - Benchchem.

-

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid - Echemi.

-

This compound; 96%+ - MP OrganiX s.r.o.

-

(S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | CymitQuimica.

-

This compound | 106089-20-7 - ChemicalBook.

-

(S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98% - Sigma-Aldrich.

-

3-Bromo-2-hydroxy-2-methylpropanoic acid () for sale - Vulcanchem.

Sources

An In-depth Technical Guide to the Physical Properties of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid

Introduction

(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid, a chiral building block with the CAS Number 106089-20-7, holds significant value in the realms of synthetic organic and medicinal chemistry. Its stereochemically defined structure, featuring a carboxylic acid, a bromoalkyl group, and a tertiary alcohol, offers a versatile scaffold for the synthesis of enantiomerically pure, complex molecules. This guide provides a comprehensive overview of its key physical properties, offering both established data and detailed experimental protocols for their verification. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for laboratory and research applications.

Molecular Structure and General Information

The unique arrangement of functional groups in this compound underpins its chemical reactivity and physical characteristics.

| Property | Value | Source |

| CAS Number | 106089-20-7 | [1][2][3][4] |

| Molecular Formula | C₄H₇BrO₃ | [1][2][3][4] |

| Molecular Weight | 183.00 g/mol | [3][4] |

| Appearance | White to pale yellow solid/powder | [1][3][5] |

| IUPAC Name | This compound | [5] |

| InChI Key | HBJAYXGUOOININ-SCSAIBSYSA-N | [3][5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, followed by detailed experimental methodologies for their determination.

| Physical Property | Reported Value | Source(s) |

| Melting Point | 113-114 °C | [1] |

| Boiling Point | 294.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.831 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.39 ± 0.16 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Optical Rotation | [α]/D -11.5 ± 1.5°, c = 2.6 in methanol | [1][3] |

Experimental Protocols for Physical Property Determination

The following section details the methodologies for the experimental verification of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow, while impurities tend to broaden and depress the melting range.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a glass capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[5][6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[5]

-

Measurement: The apparatus is heated at a rate of approximately 10 °C per minute until the temperature is near the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[7]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[2][5][7]

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of this compound is crucial for its application in various solvent systems for reactions and analysis.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, chloroform, and diethyl ether.

-

Procedure:

-

To a small test tube, add approximately 25 mg of the solid compound.

-

Add 0.5 mL of the chosen solvent.

-

Agitate the mixture vigorously for 1-2 minutes at room temperature.[8]

-

Observe for complete dissolution. If the solid dissolves, the compound is classified as soluble in that solvent at that concentration.

-

If the compound is water-soluble, the pH of the resulting solution should be tested with pH paper to confirm its acidic nature.[8]

-

-

Aqueous Base and Acid Solubility:

-

For water-insoluble compounds, test solubility in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO₃). Solubility in these basic solutions indicates the presence of an acidic functional group.[3][8][9][10]

-

Test solubility in 5% hydrochloric acid (HCl) to check for basic functional groups (not expected for this compound).[8][10]

-

Caption: Flowchart for Solubility Testing.

Optical Rotation Measurement

As a chiral molecule, this compound will rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic physical properties.

Protocol:

-

Solution Preparation: Accurately weigh a sample of the compound (e.g., 0.26 g) and dissolve it in a precise volume of a suitable solvent (e.g., 10 mL of methanol) in a volumetric flask. The concentration (c) is calculated in g/mL.

-

Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The sample cell is filled with the pure solvent (blank), and the instrument is zeroed.[4][11]

-

Sample Measurement: The sample cell is rinsed and then filled with the prepared solution of the compound. Care should be taken to avoid air bubbles. The cell is placed in the polarimeter, and the observed rotation (α) is measured.[4][11]

-

Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton (–COOH) will typically appear as a broad singlet far downfield, in the range of 10-13 ppm.[12][13][14] The protons of the bromomethyl group (–CH₂Br) will likely appear as a singlet, and the methyl protons (–CH₃) will also be a singlet. The chemical shifts will be influenced by the adjacent electronegative oxygen and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the 160-180 ppm region.[13] The carbon bearing the hydroxyl and methyl groups, the brominated methylene carbon, and the methyl carbon will each have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

O–H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[15][16][17]

-

O–H Stretch (Tertiary Alcohol): A broad absorption band in the 3500-3200 cm⁻¹ region is indicative of the tertiary alcohol's hydroxyl group.[15][18]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹, corresponding to the carbonyl group.[15][17][18]

-

C–Br Stretch: A peak in the fingerprint region, typically between 600 and 500 cm⁻¹, will indicate the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.[19][20]

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of –OH (M-17) and –COOH (M-45).[21] Fragments containing a bromine atom will also exhibit the characteristic isotopic pattern.

Stability, Handling, and Storage

Stability

Alpha-hydroxy acids are generally stable compounds. However, their stability can be influenced by factors such as pH and the presence of other reactive species in a formulation. It is advisable to store the compound in a cool, dry place to prevent degradation.

Safe Handling

This compound is classified as a corrosive substance.[22]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[23][24][25]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[23][24]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[25]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[22][25] Recommended storage temperature is often between 2-8°C.[1][5]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, supplemented with established experimental protocols for their verification. A thorough understanding of these properties is fundamental for the effective and safe utilization of this important chiral building block in research and development.

References

-

experiment (1) determination of melting points. (2021-09-19). (URL: [Link])

-

A general method to predict optical rotations of chiral molecules from their structures - RSC Publishing. (2023-02-06). (URL: [Link])

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (URL: [Link])

-

Determination of absolute configurations of chiral molecules using ab initio time-dependent Density Functional Theory calculations of optical rotation - PubMed. (URL: [Link])

-

Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017-02-22). (URL: [Link])

-

Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation - JoVE. (2017-02-22). (URL: [Link])

-

Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition - ResearchGate. (2016-04-01). (URL: [Link])

-

Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018-10-08). (URL: [Link])

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

-

Carboxylic Acids: Solubility & Reactions | PDF | Acid - Scribd. (URL: [Link])

-

FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog. (2024-06-16). (URL: [Link])

-

LCSS: BROMINE. (URL: [Link])

-

Physical Properties: Solubility Classification: - IS MUNI. (URL: [Link])

-

BROMINE Safety Data Sheet. (URL: [Link])

-

Bromine Safety Data Sheet. (URL: [Link])

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025-11-14). (URL: [Link])

-

Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. (2013-11-15). (URL: [Link])

-

Bromine handling and safety | DOCX - Slideshare. (URL: [Link])

-

CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). (URL: [Link])

-

Physicochemical Stability of Compounded Creams Containing alpha-Hydroxy Acids. (URL: [Link])

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025-08-06). (URL: [Link])

-

6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021-12-15). (URL: [Link])

-

Bromo pattern in Mass Spectrometry - YouTube. (2023-12-02). (URL: [Link])

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL: [Link])

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025-05-29). (URL: [Link])

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. (2014-04-02). (URL: [Link])

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). (URL: [Link])

-

Carboxylic Acids - NMR Spectroscopy. (URL: [Link])

-

IR Chart. (URL: [Link])

-

Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids - PubMed. (URL: [Link])

-

proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. (URL: [Link])

-

Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives - MDPI. (URL: [Link])

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025-01-19). (URL: [Link])

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023-11-23). (URL: [Link])

-

Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation 1. (URL: [Link])

Sources

- 1. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]

- 2. pennwest.edu [pennwest.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. is.muni.cz [is.muni.cz]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 19. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98 106089-20-7 [sigmaaldrich.com]

- 23. LCSS: BROMINE [web.stanford.edu]

- 24. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 25. fishersci.com [fishersci.com]

Solubility of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid in organic solvents

An In-depth Technical Guide to the Solubility of (2S)-3-bromo-2-hydroxy-2-methylpropanoic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key chiral building block in modern synthetic chemistry. Recognizing the critical role of solubility in the design of purification processes, reaction kinetics, and pharmaceutical formulations, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Building Block

This compound (CAS 106089-20-7) is a valuable intermediate in the synthesis of complex, enantiomerically pure molecules.[1][2] Its structure, featuring a carboxylic acid, a tertiary alcohol, a bromine atom, and a defined stereocenter, makes it a versatile precursor for various pharmaceutical agents.[1] The efficiency of its use in any application—be it reaction, crystallization, or formulation—is fundamentally governed by its interaction with and solubility in the chosen solvent system. Poor solubility can lead to challenges in handling, purification, and bioavailability, making a thorough understanding of this physicochemical property essential for successful drug discovery and development.[3]

Theoretical Solubility Profile: A Molecular Structure-Based Assessment

The key structural features influencing solubility are:

-

Carboxylic Acid Group (-COOH): This is the most dominant polar feature of the molecule. It can act as both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This functionality strongly suggests favorable interactions with polar, protic solvents.

-

Tertiary Hydroxyl Group (-OH): This group also contributes significantly to the molecule's polarity and can act as both a hydrogen bond donor and acceptor. Its presence reinforces the molecule's affinity for polar solvents.

-

Bromine Atom (-Br): The electronegative bromine atom adds to the overall polarity of the molecule and can participate in dipole-dipole interactions.

-

Methyl Group and Carbon Backbone: The small nonpolar hydrocarbon portion of the molecule is minimal. While it contributes to van der Waals forces, its influence is likely overshadowed by the highly polar functional groups.[5]

Based on these features, a predicted solubility trend in different solvent classes is as follows:

-

High Solubility Predicted in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent choices. Their ability to engage in extensive hydrogen bonding with both the carboxylic acid and hydroxyl groups of the solute should facilitate high solubility. This is corroborated by qualitative data indicating solubility in methanol.[6]

-

Good to Moderate Solubility Predicted in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and N,N-Dimethylformamide (DMF) should also be effective. While they cannot donate hydrogen bonds, their carbonyl or other polar groups can act as strong hydrogen bond acceptors for the solute's -COOH and -OH groups.

-

Limited Solubility Predicted in Nonpolar Solvents: Solvents like toluene, hexane, and n-heptane are unlikely to be effective. The energy required to break the strong hydrogen bonding network between the solute molecules would not be compensated by the weak van der Waals interactions formed with these nonpolar solvents.[7]

-

Slight Solubility in Halogenated Solvents: Solvents like chloroform and dichloromethane may show slight to moderate solubility.[6] While less polar than alcohols, they can engage in dipole-dipole interactions, and chloroform can act as a weak hydrogen bond donor.

This theoretical assessment provides a rational basis for solvent screening and selection. However, for process optimization and regulatory filings, experimentally determined quantitative data is indispensable.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[1] This method involves creating a saturated solution and, after allowing it to reach equilibrium, measuring the concentration of the dissolved solid. The following protocol is a self-validating system designed to produce accurate and reproducible results.

Rationale for Method Selection

The shake-flask method is considered the "gold standard" because it measures the solubility of a compound under equilibrium conditions, which reflects the maximum amount of a substance that can be dissolved in a solvent. This is distinct from kinetic solubility, which can overestimate the true solubility by creating supersaturated solutions.[3] For applications like crystallization and formulation development, thermodynamic solubility is the more relevant and critical parameter.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in various organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, n-Heptane

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding the vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes for dilutions

-

Analytical balance

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed; a good starting point is ~50 mg.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vials. Prepare each solvent in triplicate to ensure statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for crystalline solids. The presence of undissolved solid must be visible at the end of this period.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow larger particles to settle.

-

To remove fine suspended particles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes. This step is crucial to avoid artificially high solubility readings from undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully open the vial and draw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This removes any remaining microscopic particles.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. Record the dilution factor accurately.

-

-

Analytical Quantification (HPLC):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) of known concentration.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Analyze the calibration standards and the diluted samples by HPLC. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the peak area of the unknown sample and the calibration curve equation to determine its concentration.

-

-

Data Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Practical Applications

Once the experimental data is generated, it should be summarized in a clear, tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Methanol | High | To be determined |

| Ethanol | High | To be determined | |

| Isopropanol | High | To be determined | |

| Polar Aprotic | Acetone | Good | To be determined |

| Ethyl Acetate | Moderate | To be determined | |

| Halogenated | Dichloromethane | Slight to Moderate | To be determined |

| Nonpolar | Toluene | Low | To be determined |

| n-Heptane | Low | To be determined |

This data directly informs critical development activities:

-

Purification and Crystallization: Knowledge of solubility across a range of solvents is key to designing an effective crystallization process. A good system often involves dissolving the compound in a solvent in which it is highly soluble at an elevated temperature (like the ethanol/water system reported for this compound) and then cooling or adding an anti-solvent (a solvent in which it is poorly soluble, like heptane) to induce precipitation of the pure material.[1]

-

Chiral Resolution: The use of methyl tert-butyl ether (MTBE) in the diastereomeric salt formation highlights a case where moderate, selective solubility is required to allow for the precipitation of one diastereomer while the other remains in solution.[1]

-

Formulation Development: For liquid formulations, a solvent that provides high solubility and is pharmaceutically acceptable is required. For solid dosage forms, understanding the solubility in bio-relevant media is crucial for predicting absorption and bioavailability.[8]

Conclusion

This compound possesses a molecular structure dominated by polar, hydrogen-bonding functional groups, which dictates a theoretical preference for solubility in polar organic solvents, particularly protic ones like alcohols. While specific quantitative data is not widely published, this guide provides the scientific rationale for predicting its behavior and, more importantly, a robust, step-by-step experimental protocol for its determination. By following the outlined shake-flask method coupled with HPLC analysis, researchers can generate the high-quality, reliable solubility data needed to accelerate their research and development efforts, from optimizing chemical syntheses to designing effective pharmaceutical formulations.

References

-

Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Published September 15, 2022. [Link]

-

Lumen Learning. 15.4 Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. Accessed January 7, 2026. [Link]

-

Britannica. Carboxylic acid - Properties, Structure, Reactions. Encyclopedia Britannica. Published November 6, 2025. [Link]

-

eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. eCampusOntario. Accessed January 7, 2026. [Link]

-

TSFX. Physical Properties of Carboxylic Acids. TSFX. Accessed January 7, 2026. [Link]

-

Stanford Chemicals. Solubility of Hyaluronic Acid in Different Solvents and Its Influencing Factors. Stanford Chemicals. Published October 20, 2025. [Link]

-

Georganics. This compound. Georganics. Accessed January 7, 2026. [Link]

-

CORE. Organic Solvent Solubility Data Book. CORE. Published February 26, 2010. [Link]

-

University of Toronto. Solubility of Organic Compounds. University of Toronto. Published August 31, 2023. [Link]

-

ResearchGate. Physicochemical properties of labeled alpha-hydroxy acids. ResearchGate. Accessed January 7, 2026. [Link]

-

Wikipedia. Alpha hydroxycarboxylic acid. Wikipedia. Accessed January 7, 2026. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Accessed January 7, 2026. [Link]

-

Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Published July 30, 2020. [Link]

-

Khan Academy. Solubility of organic compounds. Khan Academy. Accessed January 7, 2026. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | CymitQuimica [cymitquimica.com]

- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 106089-20-7 [amp.chemicalbook.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. This compound - High purity | EN [georganics.sk]

A Technical Guide to the Spectroscopic Characterization of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid is a chiral building block of significant interest in synthetic organic and medicinal chemistry.[1] Its stereodefined center and bifunctional nature, possessing both a carboxylic acid and a bromomethyl group, make it a valuable precursor for the enantioselective synthesis of complex molecules, including pharmaceutical intermediates.[1] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a predictive analysis based on established spectroscopic principles and data from analogous compounds. This approach provides a robust framework for researchers to interpret their own experimental data.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The chemical shifts are influenced by the electronegativity of nearby atoms (oxygen and bromine) and the overall electronic structure of the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.45 | Singlet | 3H | -CH₃ | The methyl protons are on a quaternary carbon and thus have no adjacent protons to couple with, resulting in a singlet. Its proximity to the electron-withdrawing hydroxyl and carboxyl groups shifts it downfield compared to a simple alkane. |

| ~3.70 | Doublet | 1H | -CH₂Br (diastereotopic proton a) | The two protons on the carbon bearing the bromine are diastereotopic due to the adjacent chiral center. They will appear as a pair of doublets (an AX system). This proton is deshielded by the electronegative bromine atom. |

| ~3.85 | Doublet | 1H | -CH₂Br (diastereotopic proton b) | The second diastereotopic proton of the bromomethyl group, appearing as a doublet coupled with the other proton. |

| ~12.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and solvent. |

| Variable | Broad Singlet | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is variable, depending on solvent, concentration, and temperature due to hydrogen bonding. |

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is crucial for obtaining high-quality, reproducible data.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum. CDCl₃ is a common choice for many organic molecules. However, for carboxylic acids, DMSO-d₆ can be advantageous as it often allows for the observation of both the carboxylic acid and hydroxyl protons.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its protons resonate at a high field (0 ppm), which rarely overlaps with signals from the analyte.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~25 | -CH₃ | The methyl carbon is the most upfield signal. |

| ~40 | -CH₂Br | The carbon attached to the electronegative bromine atom is shifted downfield. |

| ~75 | C(OH) | The quaternary carbon attached to the hydroxyl group is significantly deshielded by the electronegative oxygen. |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears furthest downfield. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters.

Expertise & Experience:

-

Concentration and Scans: A higher concentration of the sample and a greater number of scans are typically required for ¹³C NMR compared to ¹H NMR. This is because the ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, resulting in lower sensitivity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound will be characterized by the presence of hydroxyl, carbonyl, and C-Br stretching vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3500-3200 | O-H stretch (alcohol) | A broad and strong absorption due to hydrogen bonding of the hydroxyl group. |

| 3300-2500 | O-H stretch (carboxylic acid) | A very broad and strong absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[2] |

| ~1710 | C=O stretch (carboxylic acid) | A strong and sharp absorption, indicative of the carbonyl group in the carboxylic acid.[1][2] |

| ~1250 | C-O stretch | A moderate absorption associated with the C-O single bond of the alcohol and carboxylic acid. |

| ~650 | C-Br stretch | A weak to moderate absorption in the fingerprint region. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of solid samples.

Trustworthiness:

-

Background Correction: Acquiring a background spectrum before the sample spectrum is a self-validating step that corrects for atmospheric H₂O and CO₂ absorptions, ensuring that the resulting spectrum is solely from the sample.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

The mass spectrum of this compound will provide key information for confirming its identity.

| m/z Value | Ion | Rationale |

| 182/184 | [M-H]⁻ | In negative ion mode (e.g., ESI-), the deprotonated molecule is often observed. The two peaks of roughly equal intensity are due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). |

| 183/185 | [M+H]⁺ | In positive ion mode (e.g., ESI+), the protonated molecule may be observed. The isotopic pattern of bromine will be present. |

| 205/207 | [M+Na]⁺ | Adducts with sodium are common in ESI+ mode, especially if there is residual sodium in the system. The bromine isotopic pattern will be evident. |

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition. For C₄H₇BrO₃, the calculated exact masses are:

-

C₄H₇⁷⁹BrO₃: 181.9578 Da

-

C₄H₇⁸¹BrO₃: 183.9558 Da

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules like this compound.

Authoritative Grounding:

-

Isotopic Distribution: The presence of a pair of peaks with a mass difference of 2 and approximately equal intensity is a hallmark of a monobrominated compound and serves as a strong confirmation of the presence of bromine in the molecule.

Conclusion

References

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of 2-methylpropanoic acid. Available at: [Link]

-

NIST. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. Propanoic acid, 2-hydroxy-2-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

Georganics. This compound. Available at: [Link]

-

PubChem. (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Available at: [Link]

-

ResearchGate. The HITRAN2020 molecular spectroscopic database. Available at: [Link]

-

PubChem. 3-Bromo-2-hydroxy-2-methylpentanoic acid. Available at: [Link]

-

ResearchGate. Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Available at: [Link]

-

CentAUR. The HITRAN2016 molecular spectroscopic database. Available at: [Link]

-

ScienceDirect. The HITRAN2016 molecular spectroscopic database. Available at: [Link]

-

AIST. Spectral Database for Organic Compounds,SDBS. Available at: [Link]

-

ScienceDirect. The HITRAN2020 molecular spectroscopic database. Available at: [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid. As a chiral building block with significant applications in synthetic and medicinal chemistry, a thorough understanding of its spectral properties is crucial for structural verification, purity assessment, and reaction monitoring. This document synthesizes theoretical predictions, established spectroscopic principles, and field-proven experimental protocols to offer a comprehensive resource for researchers. We will delve into the causal factors governing chemical shifts and coupling patterns, present detailed methodologies for sample preparation and data acquisition, and provide a framework for the complete spectral assignment of this molecule.

Introduction: The Significance of this compound and the Role of NMR

This compound is a valuable chiral synthon in organic synthesis. Its stereodefined center at the C2 position, coupled with the presence of a carboxylic acid, a tertiary alcohol, and a bromoalkyl group, makes it a versatile precursor for the synthesis of enantiomerically pure compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules.[1][2] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the molecular structure. This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The presence of a chiral center at C2 renders the two protons of the CH₂Br group chemically non-equivalent, a phenomenon known as diastereotopicity.[3][4]

Chemical Shift Predictions and Interpretations

The predicted chemical shifts are influenced by several factors, most notably the electronegativity of neighboring atoms (bromine and oxygen) and the stereochemistry of the molecule.[5][6][7] Electronegative atoms withdraw electron density from adjacent protons, leading to a deshielding effect and a downfield shift (higher ppm value).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| -CH₃ | ~1.5 | Singlet (s) | 3H | Located on the chiral center (C2), deshielded by the adjacent hydroxyl and carboxylic acid groups. Appears as a singlet as there are no adjacent protons. |

| -CH₂ Br (Hₐ, Hₑ) | ~3.7 and ~3.9 | Doublet of Doublets (dd) or two separate Doublets (d) | 2H (1H each) | These diastereotopic protons are adjacent to the chiral center and are deshielded by the electronegative bromine atom. They split each other (geminal coupling) and may exhibit long-range coupling. |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. |

| -COOH | > 10 (broad singlet) | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and rapid exchange.[8][9] |

The Diastereotopic Methylene Protons

A key feature of the ¹H NMR spectrum is the signal for the methylene protons of the -CH₂Br group. Due to the adjacent chiral center (C2), these protons reside in different chemical environments and are therefore non-equivalent.[3] This results in two distinct signals, each corresponding to one proton. These protons will exhibit geminal coupling, splitting each other's signal into a doublet. Therefore, the overall pattern for this group is expected to be an AB quartet or two distinct doublets. The geminal coupling constant (²JHH) for such systems is typically in the range of 10-15 Hz.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon atoms in the molecule.

Chemical Shift Predictions and Interpretations

The chemical shifts in the ¹³C NMR spectrum are primarily influenced by the electronegativity of attached atoms and the overall electronic environment.[7][10]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| -C H₃ | ~25 | The methyl carbon is relatively shielded compared to the other carbons in the molecule. |